N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of functional groups such as acetyl, chloro, and nitro groups further enhances its chemical reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acetylation to introduce the acetyl group. Subsequent steps may include nitration to introduce the nitro group and chlorination to add the chloro group. The final step often involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to convert the acetyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide: Similar in structure but with a different substitution pattern.
3-(1-Acetyl-1H-indol-3-yl)dihydro-2,5-furandione: Contains an indole core but with different functional groups.
Uniqueness
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-10(22)20-7-6-11-8-13(3-5-15(11)20)19-17(23)12-2-4-14(18)16(9-12)21(24)25/h2-5,8-9H,6-7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYKADRONCAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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